

"Methyl-(5-methyl-isoxazol-3-YL)-amine" vs other isoxazole derivatives bioactivity

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Compound of Interest

Compound Name: Methyl-(5-methyl-isoxazol-3-YL)-amine

Cat. No.: B1315126

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A Comparative Analysis of the Bioactivity of Isoxazole Derivatives

An Examination of Anticancer, Anti-inflammatory, and Antimicrobial Properties of Structurally Diverse Isoxazole Compounds

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. While the specific compound "**Methyl-(5-methyl-isoxazol-3-YL)-amine**" appears to be a misnomer for the known chemical intermediate 5-methylisoxazol-3-amine, for which detailed public bioactivity data is scarce, the broader family of isoxazole derivatives has been extensively studied. This guide provides a comparative overview of the bioactivity of several distinct isoxazole derivatives, highlighting their potential as anticancer, anti-inflammatory, and antimicrobial agents, supported by experimental data from peer-reviewed studies.

Comparative Bioactivity Data

The following table summarizes the quantitative bioactivity of selected isoxazole derivatives against various biological targets. This data provides a snapshot of the therapeutic potential inherent in the isoxazole core structure and the influence of different substitutions on activity.

Compound Name/Reference	Bioactivity Type	Target/Assay	Quantitative Data (IC50/MIC)	Reference
Forskolin Isoxazole Derivative (14f)	Anticancer	MCF-7 (p53-positive breast cancer cell line)	IC50: 0.5 μ M	[1]
BT-474 (p53-negative breast cancer cell line)	IC50: 0.5 μ M	[1]		
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g)	Anticancer	MCF-7 (breast cancer cell line)	IC50: 2.63 μ M	[2]
Isoxazole Derivative (MZO-2)	Anti-inflammatory	Carrageenan-induced paw edema in mice	Potent inhibition, comparable to tacrolimus	[3]
Isoxazole-based Chalcone (28)	Antimicrobial	Staphylococcus aureus	MIC: 1 μ g/mL	[4]
Antifungal	Candida albicans	MIC: 2 μ g/mL	[4]	
Isoxazole-linked 1,3,4-Oxadiazole (ED)	Antimicrobial	Staphylococcus aureus	MIC: 62.5 mg/L	[5]
Streptococcus pyogenes	MIC: 62.5 mg/L	[5]		
Staphylococcus epidermidis	MIC: 31.25 mg/L	[5]		

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to generate the data presented above.

1. MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.^[6]

- **Cell Seeding:** Cancer cell lines (e.g., MCF-7, BT-474) are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells/well. Plates are incubated for 24 hours to allow for cell attachment.^[7]
- **Compound Treatment:** The test isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The culture medium is replaced with medium containing the test compounds, and the plates are incubated for a further 48-72 hours.^[8]
- **MTT Addition and Incubation:** After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
- **Solubilization and Absorbance Reading:** The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength between 550 and 600 nm.^{[3][6]}
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.^[8]

2. Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

- **Animal Model:** Wistar or Sprague-Dawley rats are typically used. The animals are acclimatized and fasted before the experiment.^[9]

- **Compound Administration:** The test isoxazole derivative (e.g., MZO-2) or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.[9]
- **Induction of Edema:** A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the rat.[10][11]
- **Measurement of Paw Volume:** The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[9]
- **Data Analysis:** The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups to the control (carrageenan only) group.

3. Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

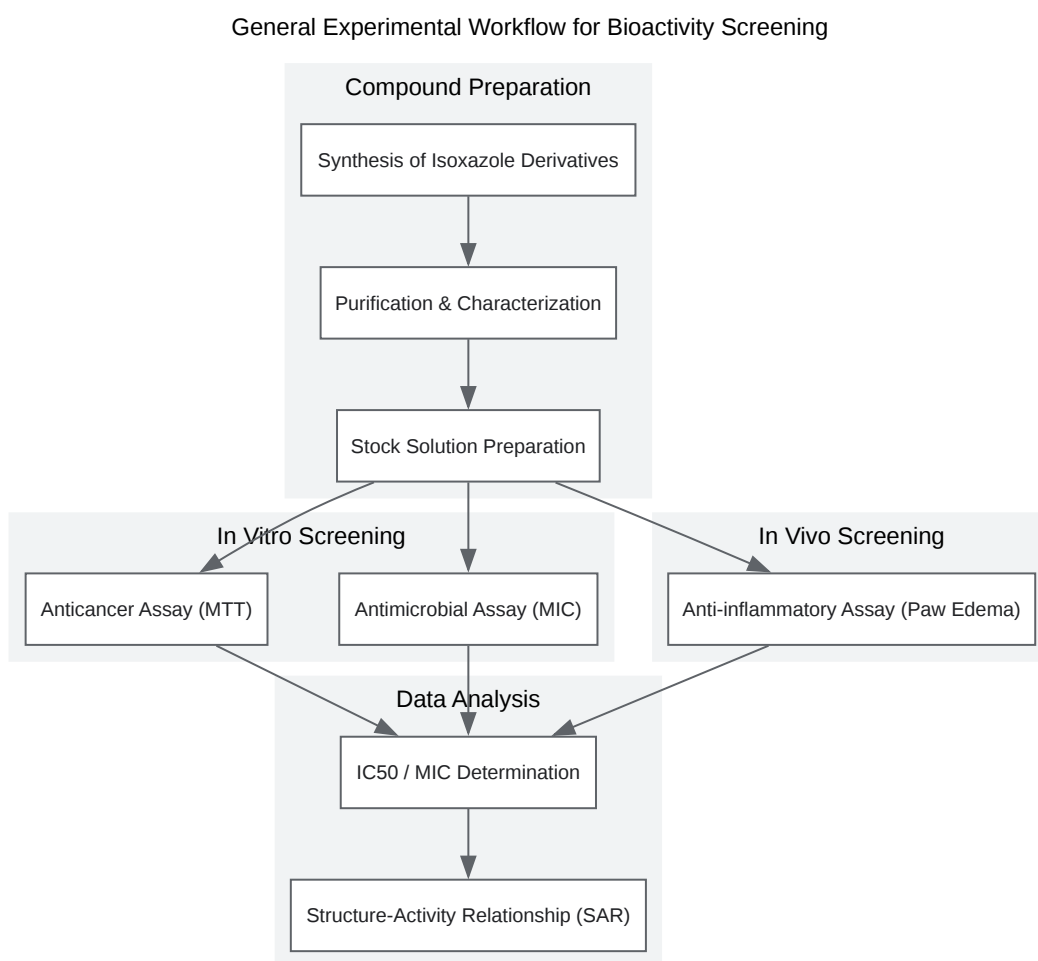
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][12]

- **Preparation of Inoculum:** A standardized suspension of the test microorganism (e.g., *S. aureus*, *C. albicans*) is prepared, typically adjusted to a 0.5 McFarland standard.[13]
- **Serial Dilution of Compounds:** The test isoxazole derivatives are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi) in a 96-well microtiter plate.[12]
- **Inoculation and Incubation:** Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[5]
- **MIC Determination:** After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
[12]

Visualizing Mechanisms and Workflows

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for screening isoxazole derivatives for their biological activity.



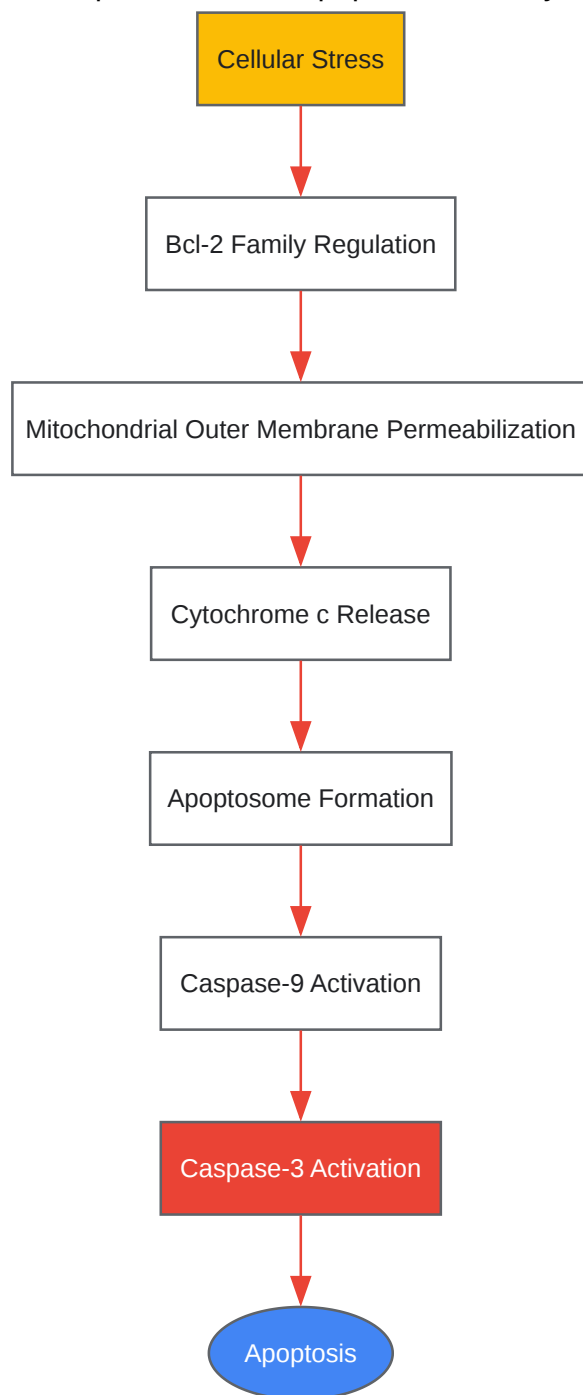
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Caption: A flowchart of the process for evaluating the bioactivity of isoxazole derivatives.

Intrinsic Apoptosis Signaling Pathway

Many anticancer agents, including potentially some isoxazole derivatives, exert their effects by inducing programmed cell death, or apoptosis. The intrinsic pathway is a common mechanism.

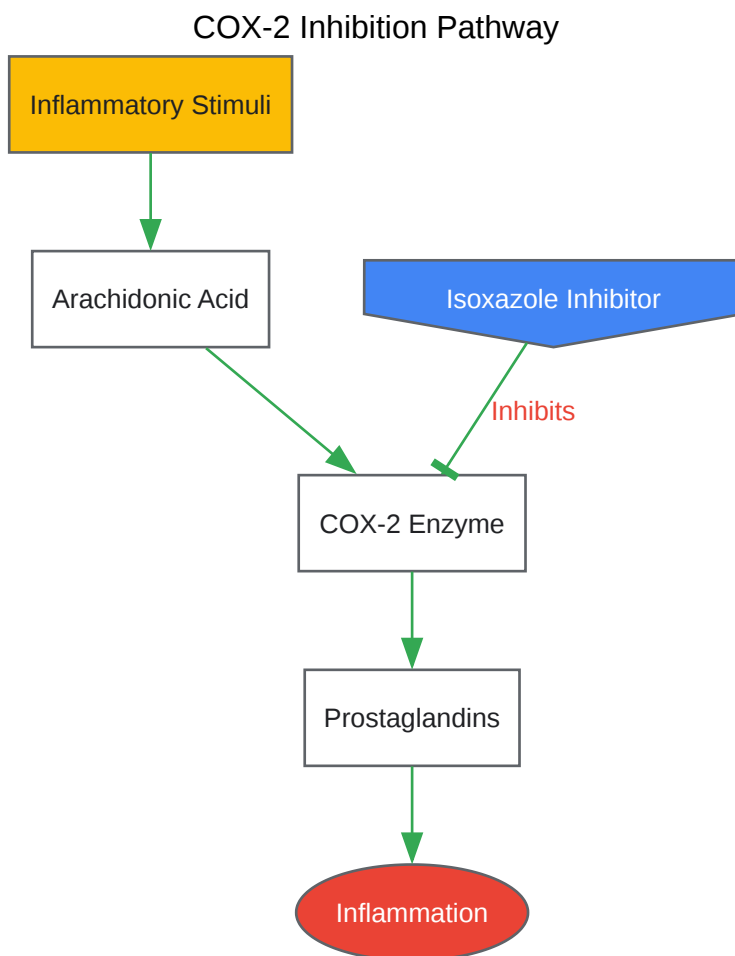
Simplified Intrinsic Apoptosis Pathway

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Caption: Key steps in the intrinsic pathway of apoptosis, a target for anticancer drugs.

COX-2 Inhibition Pathway in Inflammation

The anti-inflammatory effects of some isoxazole derivatives can be attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.



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Caption: Mechanism of action for anti-inflammatory isoxazole derivatives via COX-2 inhibition.

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